molecular formula C16H13F3N2O4 B284627 N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

カタログ番号 B284627
分子量: 354.28 g/mol
InChIキー: BXMMXWKDPSEQKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is associated with various types of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anti-cancer drug.

作用機序

N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This leads to the inhibition of cancer cell growth and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to have a selective inhibitory effect on EGFR tyrosine kinase activity, without affecting other tyrosine kinases. It also has a low toxicity profile, making it a promising candidate for cancer therapy. However, N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to have limited efficacy in tumors with mutations in the EGFR gene, highlighting the need for personalized cancer therapy.

実験室実験の利点と制限

N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a well-characterized inhibitor that can be used in various in vitro and in vivo experiments to study the role of EGFR in cancer biology. Its low toxicity profile and selective inhibitory effect make it a useful tool for cancer research. However, its limited efficacy in certain types of cancer and the need for personalized therapy are potential limitations.

将来の方向性

1. Combination therapy: N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea can be used in combination with other anti-cancer drugs to improve efficacy and overcome resistance.
2. Personalized therapy: The development of biomarkers to identify patients who are most likely to respond to N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea could improve its clinical efficacy.
3. Drug delivery: The development of novel drug delivery systems could improve the bioavailability and efficacy of N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea.
4. Targeting other tyrosine kinases: The development of N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea analogs that target other tyrosine kinases could expand its therapeutic potential.
5. Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer properties of N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea.

合成法

N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with methylamine, followed by the reaction with 2-chloro-5-nitrobenzoic acid to form the intermediate compound. The final step involves the reaction of the intermediate with N-(2-methoxyphenyl) urea to yield N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea.

科学的研究の応用

N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In vivo studies using animal models have demonstrated the efficacy of N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea in reducing tumor growth and improving survival rates.

特性

分子式

C16H13F3N2O4

分子量

354.28 g/mol

IUPAC名

1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C16H13F3N2O4/c1-23-11-7-3-2-6-10(11)20-14(22)21-16(15(17,18)19)24-12-8-4-5-9-13(12)25-16/h2-9H,1H3,(H2,20,21,22)

InChIキー

BXMMXWKDPSEQKN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

正規SMILES

COC1=CC=CC=C1NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。